Structural Scaffold Divergence Versus Pharmacopoeial Specified Impurities A–F
Entecavir Impurity 5 (CAS 84868-56-4) is a triphenylmethane ether (C21H20O2, MW 304.38) with no purine ring system, whereas all EP/USP specified impurities A–F (e.g., impurity A, CAS 1367369-78-5; impurity F, CAS 649761-24-0) retain the guanine nucleoside core (C12H15N5O3 scaffold, MW ~277) [1]. The Tanimoto similarity to the entecavir core is <0.1, making it the only commercially available entecavir-related RS that is completely orthogonal to the purine impurity series .
| Evidence Dimension | Molecular scaffold topology (Tanimoto similarity to entecavir core) |
|---|---|
| Target Compound Data | Triphenylmethane ether; Tanimoto similarity <0.1; MW 304.38; no purine ring |
| Comparator Or Baseline | Entecavir API (Tanimoto = 1.0) and EP impurities A–F (all purine-based; MW 277–350) |
| Quantified Difference | Tanimoto similarity difference >0.9 vs. purine series |
| Conditions | Structural analysis based on CAS registry and SMILES comparison (ChemWhat, ChemicalBook) |
Why This Matters
Orthogonal scaffold provides unambiguous peak identification in HPLC methods where multiple purine impurities co-elute in the RRT 0.9–1.3 window.
- [1] USP43-NF38 – Entecavir Monohydrate monograph. Table 2 – Specified impurities A–F and their chemical definitions. Available at: http://www.ruifuchem.com/news/entecavir-monohydrate-cas-209216-23-9-usp43-nf38/ (accessed 2026-04-28). View Source
